molecular formula C14H20O4 B12114534 Acetic acid, 2-[2-(1,1-dimethylethyl)-4-methoxyphenoxy]-, methyl ester CAS No. 1152599-55-7

Acetic acid, 2-[2-(1,1-dimethylethyl)-4-methoxyphenoxy]-, methyl ester

Cat. No.: B12114534
CAS No.: 1152599-55-7
M. Wt: 252.31 g/mol
InChI Key: XWHJAKLGLRAIOY-UHFFFAOYSA-N
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Description

Acetic acid, 2-[2-(1,1-dimethylethyl)-4-methoxyphenoxy]-, methyl ester is an organic compound known for its unique structure and properties. This compound is characterized by the presence of a methoxyphenoxy group attached to an acetic acid ester, with a tert-butyl group providing steric hindrance. It is commonly used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-[2-(1,1-dimethylethyl)-4-methoxyphenoxy]-, methyl ester typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

R-COOH+CH3OHR-COOCH3+H2O\text{R-COOH} + \text{CH}_3\text{OH} \rightarrow \text{R-COOCH}_3 + \text{H}_2\text{O} R-COOH+CH3​OH→R-COOCH3​+H2​O

In this case, R represents the 2-[2-(1,1-dimethylethyl)-4-methoxyphenoxy] group. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes, such as using solid acid catalysts or employing continuous flow reactors to enhance yield and reduce reaction time. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Phenolic compounds.

    Reduction: Alcohols.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective reactions, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine

In medicine, it serves as a precursor for the synthesis of pharmaceutical agents. Its derivatives are explored for their therapeutic potential in treating various diseases.

Industry

Industrially, this compound is used in the production of specialty chemicals, including fragrances and flavoring agents. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of acetic acid, 2-[2-(1,1-dimethylethyl)-4-methoxyphenoxy]-, methyl ester involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the methoxyphenoxy group allows for specific binding interactions, while the ester group can undergo hydrolysis, releasing active metabolites.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, 2-[2-(1,1-dimethylethyl)-4-hydroxyphenoxy]-, methyl ester: Similar structure but with a hydroxy group instead of a methoxy group.

    Acetic acid, 2-[2-(1,1-dimethylethyl)-4-chlorophenoxy]-, methyl ester: Contains a chlorine atom instead of a methoxy group.

Uniqueness

The presence of the methoxy group in acetic acid, 2-[2-(1,1-dimethylethyl)-4-methoxyphenoxy]-, methyl ester provides unique electronic and steric properties, influencing its reactivity and interactions. This makes it distinct from its analogs and valuable for specific applications where these properties are advantageous.

Properties

CAS No.

1152599-55-7

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

IUPAC Name

methyl 2-(2-tert-butyl-4-methoxyphenoxy)acetate

InChI

InChI=1S/C14H20O4/c1-14(2,3)11-8-10(16-4)6-7-12(11)18-9-13(15)17-5/h6-8H,9H2,1-5H3

InChI Key

XWHJAKLGLRAIOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)OC)OCC(=O)OC

Origin of Product

United States

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